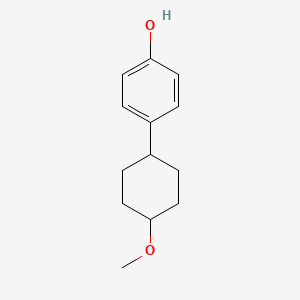

4-(4-Methoxycyclohexyl)phenol

Description

4-(4-Methoxycyclohexyl)phenol (CAS 1279062-98-4) is a phenolic derivative featuring a cyclohexyl ring substituted with a methoxy (-OCH₃) group at the 4-position, attached to a phenol moiety. Its molecular formula is C₁₃H₁₈O₂ (calculated from structural components: cyclohexyl = C₆H₁₁, methoxy = OCH₃, phenol = C₆H₅OH).

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-(4-methoxycyclohexyl)phenol |

InChI |

InChI=1S/C13H18O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-3,6-7,11,13-14H,4-5,8-9H2,1H3 |

InChI Key |

UHLJMXYOTIJOJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC(CC1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxycyclohexyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methoxycyclohexyl group. This reaction typically requires strong bases and elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of 4-(4-Methoxycyclohexyl)phenol may involve the catalytic hydrogenation of lignin-based phenolic compounds. This process uses supported metal catalysts under specific reaction conditions, such as high temperature and pressure, to selectively produce cyclohexanol intermediates, which can then be further functionalized to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxycyclohexyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro and bromo derivatives of 4-(4-Methoxycyclohexyl)phenol

Scientific Research Applications

4-(4-Methoxycyclohexyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxycyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. It exhibits antioxidant properties by scavenging free radicals and inhibiting enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, it may modulate lipid metabolism and energy expenditure, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Cyclohexyl Substituents

The following table compares 4-(4-Methoxycyclohexyl)phenol with key structural analogs:

Key Observations:

- Substituent Effects: Methoxy Group: Enhances polarity due to the electron-donating -OCH₃ group, improving solubility in polar solvents (e.g., ethanol, methanol) compared to alkyl-substituted analogs. Alkyl Chains (Pentyl/Heptyl): Increase hydrophobicity and lower melting points due to flexible chains. For example, 4-(trans-4-Pentylcyclohexyl)phenol has a density of 0.961 g/cm³ and refractive index of 1.514 , typical of liquid crystal materials. Unsubstituted Cyclohexyl (4-Cyclohexylphenol): Simpler structure with a molecular weight of 176.26 g/mol; used as an intermediate in resins and polymers .

Phenolic Derivatives with Heterocyclic Substituents

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Phenol linked to a diphenylimidazole group.

- Properties: High melting point (278°C) due to rigid π-conjugation . Nonlinear optical (NLO) properties: Third-order polarizability (γ) of 2.2627 × 10⁻⁶ esu and self-focusing behavior (negative nonlinear refractive index, n₂ = -2.89 × 10⁻⁶ cm²/W) . Applications: Optoelectronic devices, sensors, and optical data storage .

4-(4-Propan-2-ylpiperazin-1-yl)phenol

- Structure: Phenol with a piperazine substituent.

- Properties: Melting point: 132–135°C; soluble in water and ethanol. Applications: Pharmaceutical intermediate (e.g., antipsychotics) and antioxidant agent .

Key Differences:

- Electronic Properties: The imidazole derivative’s extended π-system enables NLO activity, whereas 4-(4-Methoxycyclohexyl)phenol’s methoxy group may support charge transfer but lacks the imidazole’s conjugation.

- Thermal Stability : Rigid heterocycles (e.g., imidazole) increase melting points compared to aliphatic cyclohexyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.